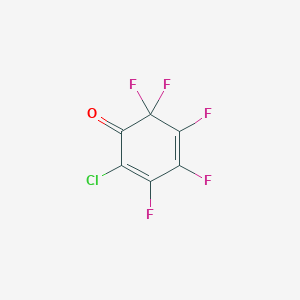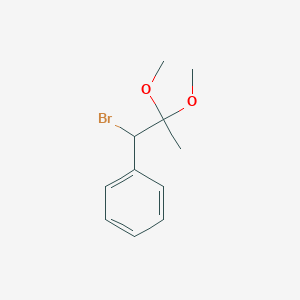
(1-Bromo-2,2-dimethoxypropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromo-2,2-dimethoxypropyl)benzene is an organic compound that features a benzene ring substituted with a bromo group and a 2,2-dimethoxypropyl group. This compound is part of the broader class of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2,2-dimethoxypropyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2,2-dimethoxypropylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric bromide (FeBr₃) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalyst and reaction parameters is crucial to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Bromo-2,2-dimethoxypropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to remove the bromo group.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Suzuki reaction to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols or ethers.
Oxidation: Corresponding alcohols or ketones.
Reduction: Dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Bromo-2,2-dimethoxypropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Bromo-2,2-dimethoxypropyl)benzene involves its interaction with various molecular targets. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The benzene ring provides a stable aromatic system that can participate in various electrophilic and nucleophilic reactions . The 2,2-dimethoxypropyl group can influence the compound’s reactivity and solubility, affecting its overall behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Bromobenzene: Similar structure but lacks the 2,2-dimethoxypropyl group.
2,2-Dimethoxypropylbenzene: Lacks the bromo group, making it less reactive in substitution reactions.
Phenylmagnesium Bromide: A Grignard reagent used in similar synthetic applications but with different reactivity.
Uniqueness: (1-Bromo-2,2-dimethoxypropyl)benzene is unique due to the presence of both the bromo and 2,2-dimethoxypropyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
64723-41-7 |
|---|---|
Molekularformel |
C11H15BrO2 |
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
(1-bromo-2,2-dimethoxypropyl)benzene |
InChI |
InChI=1S/C11H15BrO2/c1-11(13-2,14-3)10(12)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI-Schlüssel |
MRSFGAHZECQZPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)Br)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


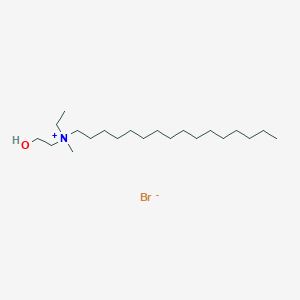
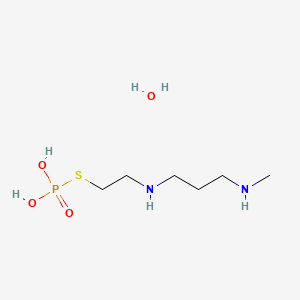
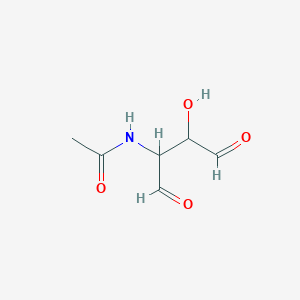
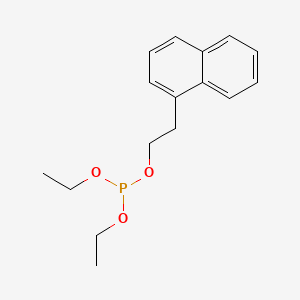
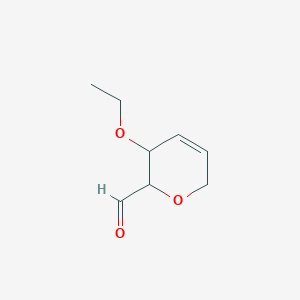
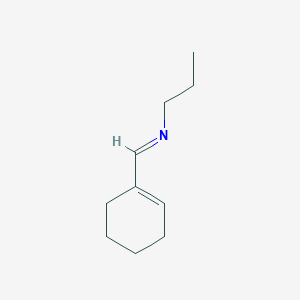
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
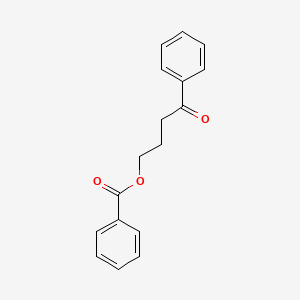
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)

![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
